molecular formula C11H19NO5 B2585267 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid CAS No. 1543959-17-6

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid

Cat. No.: B2585267
CAS No.: 1543959-17-6
M. Wt: 245.275
InChI Key: KUUAEAFMDBFLMY-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is a chemical compound with the molecular formula C12H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxolan-2-yl group, and an acetic acid moiety. This compound is often used in organic synthesis and has applications in various scientific fields.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid has several applications in scientific research:

Preparation Methods

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids like hydrochloric acid for deprotection and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar compounds to 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUAEAFMDBFLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543959-17-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid
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